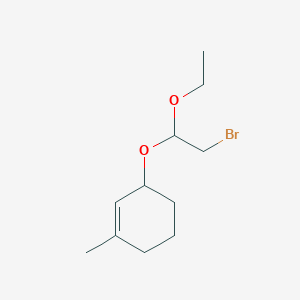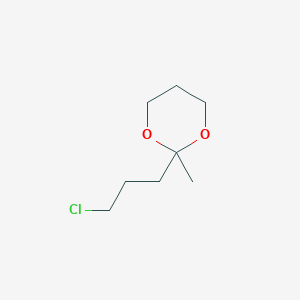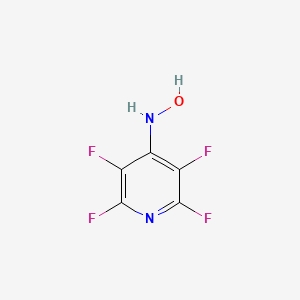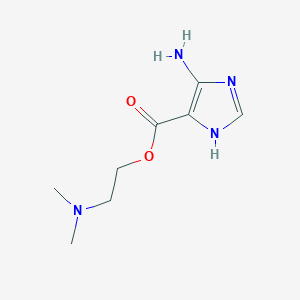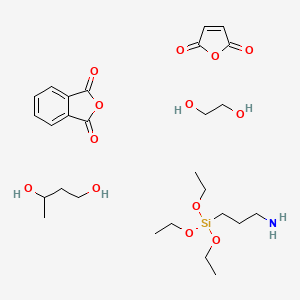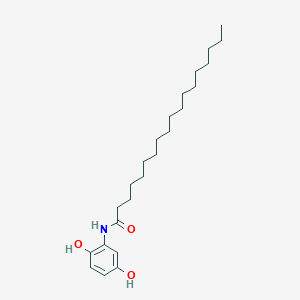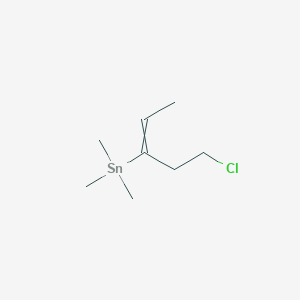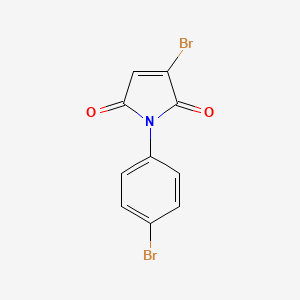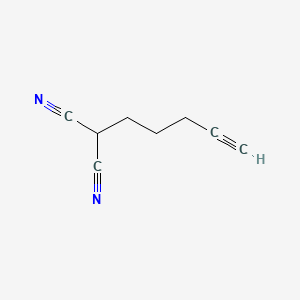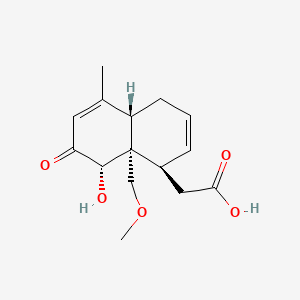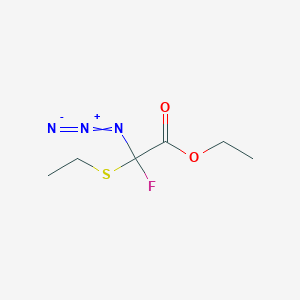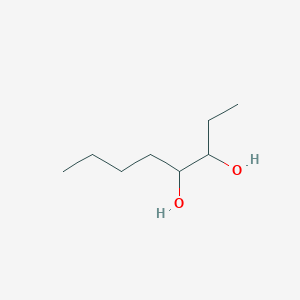
Octane-3,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octane-3,4-diol is an organic compound belonging to the class of diols, which are characterized by the presence of two hydroxyl groups (-OH) attached to different carbon atoms. The molecular formula for this compound is C8H18O2. This compound is a derivative of octane, an eight-carbon alkane, with hydroxyl groups attached to the third and fourth carbon atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Octane-3,4-diol can be synthesized through several methods, including:
Dihydroxylation of Alkenes: One common method involves the dihydroxylation of octene using reagents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Reduction of Diketones: Another approach is the reduction of octane-3,4-dione using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods: Industrial production of this compound typically involves large-scale dihydroxylation processes using optimized reaction conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction temperature and pressure, are critical factors in the industrial synthesis of this compound .
Análisis De Reacciones Químicas
Types of Reactions: Octane-3,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds such as ketones or aldehydes.
Substitution: The hydroxyl groups can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products:
Oxidation: Ketones, aldehydes
Reduction: Alkanes
Substitution: Alkyl halides
Aplicaciones Científicas De Investigación
Octane-3,4-diol has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of Octane-3,4-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with other molecules, influencing their reactivity and stability. In biological systems, this compound can interact with enzymes and other proteins, potentially affecting their function and activity .
Comparación Con Compuestos Similares
Octane-3,4-diol can be compared with other similar diols, such as:
Butane-2,3-diol: A shorter-chain diol with hydroxyl groups on the second and third carbon atoms.
Hexane-2,5-diol: A six-carbon diol with hydroxyl groups on the second and fifth carbon atoms.
Decane-4,5-diol: A longer-chain diol with hydroxyl groups on the fourth and fifth carbon atoms.
Uniqueness: this compound is unique due to its specific carbon chain length and the position of its hydroxyl groups, which confer distinct chemical and physical properties compared to other diols .
Propiedades
Número CAS |
99799-31-2 |
|---|---|
Fórmula molecular |
C8H18O2 |
Peso molecular |
146.23 g/mol |
Nombre IUPAC |
octane-3,4-diol |
InChI |
InChI=1S/C8H18O2/c1-3-5-6-8(10)7(9)4-2/h7-10H,3-6H2,1-2H3 |
Clave InChI |
UJWVPVVMYOBBIY-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(C(CC)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


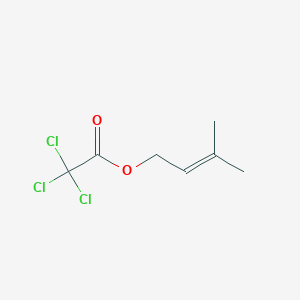
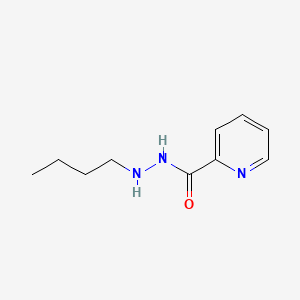
![Pyrimidine, 5-[(2-chlorophenyl)fluoro(4-fluorophenyl)methyl]-](/img/structure/B14340477.png)
